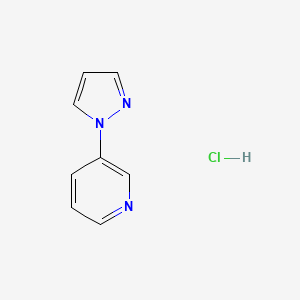

3-(1H-pyrazol-1-yl)pyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(1H-pyrazol-1-yl)pyridine hydrochloride” is a compound that belongs to the class of pyrazole-based ligands . Pyrazole-based compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “this compound”, involves various strategies. These methods are systematized according to the method to assemble the pyrazolopyridine system . For instance, some hydrazine-coupled pyrazoles were successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as X-ray single crystal structure and DFT calculations .Chemical Reactions Analysis

Pyrazole-bearing compounds, including “this compound”, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using techniques such as IR spectroscopy and NMR .Aplicaciones Científicas De Investigación

1. Applications in Organic Light-Emitting Diodes (OLEDs)

3-(1H-pyrazol-1-yl)pyridine is utilized in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). These materials, like o-CzPyPz, m-CzPyPz, and p-CzPyPz, demonstrate significant optoelectronic parameters when used in blue, green, and white PhOLEDs. Their structure allows for tuning of the triplet energy, enhancing the efficiency and reducing the roll-off in OLEDs, making them valuable for display and lighting technologies (Li et al., 2016).

2. Corrosion Inhibition

The compound has been studied for its ability to inhibit steel corrosion in hydrochloric acid solutions. Its efficacy as a corrosion inhibitor is significant, making it a potential candidate for industrial applications where steel preservation is critical (Bouklah et al., 2005).

3. Crystal Structure and Computational Study

The compound has been subject to synthesis and crystal structure analysis, providing insights into its molecular structure and properties. These studies are crucial for understanding the physical and chemical behavior of the compound, which is valuable in material science and chemistry (Shen et al., 2012).

4. Coordination Chemistry and Complex Formation

3-(1H-pyrazol-1-yl)pyridine derivatives have been used in coordination chemistry, particularly in the synthesis and complex formation with metals. These complexes have applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical properties (Halcrow, 2005).

5. Photoreactions and Luminescence

Studies have revealed that 3-(1H-pyrazol-1-yl)pyridine derivatives exhibit unique photoreactions, such as excited-state intramolecular and intermolecular proton transfer. These properties make them interesting for applications in photonics and as materials for luminescent devices (Vetokhina et al., 2012).

6. Biomedical Research

The compound has been studied for its biomedical applications, particularly in the synthesis of compounds for potential anti-Leishmania drugs. Its derivatives have shown promising activity against Leishmania amazonensis, indicating potential for developing new treatments for leishmaniasis (Mello et al., 2004).

7. Synthesis and Characterization of Novel Derivatives

Research has been conducted on the synthesis of new derivatives of 3-(1H-pyrazol-1-yl)pyridine, which is crucial for expanding its applications in various fields. These synthetic pathways provide a foundation for further exploration and utilization in different scientific domains (Bin & Zhenglin, 2011).

8. Molecular Electronics and OLEDs

The compound has been explored for its role in molecular electronics, especially in the context of OLEDs. Its unique properties are leveraged to enhance the performance of OLEDs, showcasing its potential in advanced electronic applications (Huang et al., 2013).

Mecanismo De Acción

Target of Action

Pyrazole-based compounds are known to interact with various targets such as estrogen receptor alpha, estrogen receptor beta, and alcohol dehydrogenase 1c . These targets play crucial roles in various biological processes, including the regulation of eukaryotic gene expression and cellular proliferation .

Mode of Action

It is known that the addition of hydrogen ions to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .

Biochemical Pathways

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that these compounds may affect a variety of biochemical pathways related to these diseases.

Result of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that these compounds may have significant molecular and cellular effects related to these diseases.

Safety and Hazards

Direcciones Futuras

The future directions of “3-(1H-pyrazol-1-yl)pyridine hydrochloride” research could involve evaluating their catalytic properties in the oxidation reaction of catechol to o-quinone . Furthermore, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Análisis Bioquímico

Biochemical Properties

It is known that pyrazolopyridines, the family to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and substituents of the pyrazolopyridine compound .

Cellular Effects

Related pyrazolopyridine compounds have been shown to exhibit antileishmanial and antimalarial activities . These effects are likely due to the compound’s interactions with cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazolopyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of pyrazolopyridines can vary depending on the specific structure and substituents of the compound .

Dosage Effects in Animal Models

Related pyrazolopyridine compounds have been shown to exhibit dose-dependent effects in animal models .

Metabolic Pathways

It is known that pyrazolopyridines can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Related pyrazolopyridine compounds have been shown to interact with various transporters and binding proteins .

Subcellular Localization

Related pyrazolopyridine compounds have been shown to localize to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

3-pyrazol-1-ylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.ClH/c1-3-8(7-9-4-1)11-6-2-5-10-11;/h1-7H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATGLSWOUYLDBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

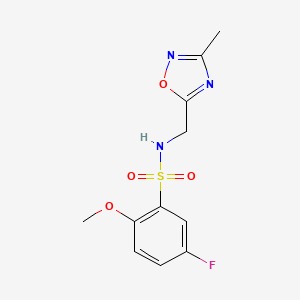

![N-(2,5-dimethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2966652.png)

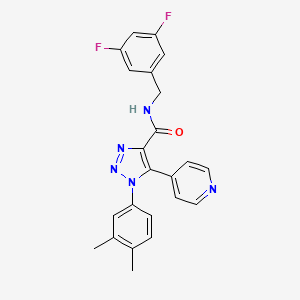

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2966654.png)

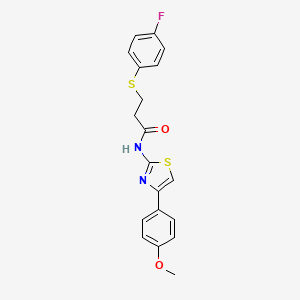

![methyl 4-(7-chloro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2966657.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2966673.png)